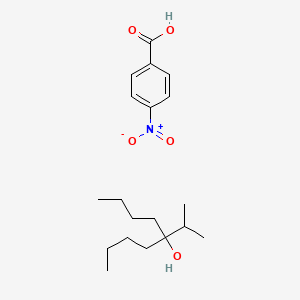
4-Nitrobenzoic acid;5-propan-2-ylnonan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . 5-Propan-2-ylnonan-5-ol is an alcohol with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group attached to the fifth carbon of a nonane chain, which also has a propan-2-yl substituent.
Métodos De Preparación
4-Nitrobenzoic acid: can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Industrial production typically employs these methods due to their efficiency and yield.
5-Propan-2-ylnonan-5-ol: can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 5-propan-2-ylnonan-5-one using reducing agents like sodium borohydride or lithium aluminum hydride .
Análisis De Reacciones Químicas
4-Nitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can react with thionyl chloride to form 4-nitrobenzoyl chloride.
Oxidation: It can be further oxidized under specific conditions to form other derivatives.
5-Propan-2-ylnonan-5-ol: can undergo:
Aplicaciones Científicas De Investigación
4-Nitrobenzoic acid: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
5-Propan-2-ylnonan-5-ol: is used in:
Mecanismo De Acción
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions. The nitro group is an electron-withdrawing group, which increases the acidity of the carboxylic acid group and stabilizes the carboxylate anion . This property makes it a useful intermediate in organic synthesis.
5-Propan-2-ylnonan-5-ol: acts primarily as an alcohol, participating in reactions typical of secondary alcohols. Its hydroxyl group can form hydrogen bonds, making it a useful solvent and reactant in organic synthesis .
Comparación Con Compuestos Similares
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and properties. For example, 4-nitrobenzoic acid is more acidic than 2-nitrobenzoic acid due to the electron-withdrawing effect of the nitro group in the para position .
5-Propan-2-ylnonan-5-ol: can be compared to other secondary alcohols like 2-propanol and 3-pentanol. Its unique structure with a long nonane chain and a propan-2-yl substituent gives it distinct physical and chemical properties, such as higher boiling points and different reactivity patterns .
Propiedades
Número CAS |
55705-75-4 |
|---|---|
Fórmula molecular |
C19H31NO5 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
4-nitrobenzoic acid;5-propan-2-ylnonan-5-ol |
InChI |
InChI=1S/C12H26O.C7H5NO4/c1-5-7-9-12(13,11(3)4)10-8-6-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11,13H,5-10H2,1-4H3;1-4H,(H,9,10) |
Clave InChI |
WDCGYWKEQWXJCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















